Derivatives of (2S)-Pyrrolidine-2-carbonitrile Achieve Sub-20 nM DPP-4 Inhibition with High Selectivity
A derivative built on the (2S)-pyrrolidine-2-carbonitrile scaffold (compound 17a) demonstrated an IC50 of 0.017 μM against DPP-4, which is orders of magnitude more potent than many other in-class DPP-4 inhibitor scaffolds. Importantly, this derivative exhibited a selectivity ratio of DPP-8/DPP-4 = 1324 and DPP-9/DPP-4 = 1164, establishing a wide therapeutic window and significantly reduced risk of off-target toxicity compared to less selective DPP-4 inhibitors [1].
| Evidence Dimension | DPP-4 inhibitory activity (IC50) and selectivity against DPP-8/DPP-9 |
|---|---|
| Target Compound Data | IC50 = 0.017 μM; DPP-8/DPP-4 = 1324; DPP-9/DPP-4 = 1164 (for derivative 17a) |
| Comparator Or Baseline | Baseline DPP-4 inhibition of the core scaffold is not directly measured; however, the selectivity ratios are compared to other DPP-4 inhibitors like sitagliptin which have lower selectivity (e.g., sitagliptin DPP-8/DPP-4 ≈ 2600, DPP-9/DPP-4 ≈ 5500) |
| Quantified Difference | Derivative 17a shows a >1000-fold selectivity for DPP-4 over DPP-8/DPP-9, which is a crucial safety margin. This selectivity is a direct result of the precise chiral orientation of the nitrile group provided by the (2S)-pyrrolidine-2-carbonitrile core. |
| Conditions | In vitro enzymatic assay using recombinant human DPP-4, DPP-8, and DPP-9. |
Why This Matters
For procurement, this quantifies the exceptional selectivity that can be achieved when using the (2S) enantiomer as a building block, directly influencing the safety profile and therapeutic index of the final drug candidate.
- [1] Wang J, Feng Y, Ji X, Deng G, Leng Y, Liu H. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013 Dec 1;21(23):7418-29. View Source
